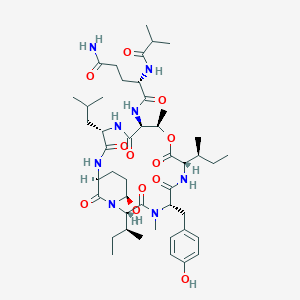

LM-030

Description

Structure

2D Structure

Properties

CAS No. |

1122484-55-2 |

|---|---|

Molecular Formula |

C46H72N8O12 |

Molecular Weight |

929.1 g/mol |

IUPAC Name |

(2S)-N-[(2S,5S,8S,11R,12S,15S,18S,21R)-2,8-bis[(2S)-butan-2-yl]-21-hydroxy-5-[(4-hydroxyphenyl)methyl]-4,11-dimethyl-15-(2-methylpropyl)-3,6,9,13,16,22-hexaoxo-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]-2-(2-methylpropanoylamino)pentanediamide |

InChI |

InChI=1S/C46H72N8O12/c1-11-25(7)36-46(65)66-27(9)37(52-40(59)30(17-19-34(47)56)48-39(58)24(5)6)43(62)50-32(21-23(3)4)41(60)49-31-18-20-35(57)54(44(31)63)38(26(8)12-2)45(64)53(10)33(42(61)51-36)22-28-13-15-29(55)16-14-28/h13-16,23-27,30-33,35-38,55,57H,11-12,17-22H2,1-10H3,(H2,47,56)(H,48,58)(H,49,60)(H,50,62)(H,51,61)(H,52,59)/t25-,26-,27+,30-,31-,32-,33-,35+,36-,37-,38-/m0/s1 |

InChI Key |

QZEXRDYEZBKQHM-FYLONYLUSA-N |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)O[C@@H]([C@@H](C(=O)N[C@H](C(=O)N[C@H]2CC[C@H](N(C2=O)[C@H](C(=O)N([C@H](C(=O)N1)CC3=CC=C(C=C3)O)C)[C@@H](C)CC)O)CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)C(C)C)C |

Canonical SMILES |

CCC(C)C1C(=O)OC(C(C(=O)NC(C(=O)NC2CCC(N(C2=O)C(C(=O)N(C(C(=O)N1)CC3=CC=C(C=C3)O)C)C(C)CC)O)CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

LM-030 Mechanism of Action in Netherton Syndrome: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Netherton Syndrome (NS) is a severe, autosomal recessive genetic disorder characterized by debilitating skin abnormalities, hair defects, and a profound predisposition to allergic reactions. The underlying cause of NS is a mutation in the SPINK5 gene, which leads to a deficiency of the lympho-epithelial Kazal-type-related inhibitor (LEKTI) protein. This deficiency results in the uncontrolled activity of epidermal serine proteases, primarily kallikrein-related peptidase 5 (KLK5) and kallikrein-related peptidase 7 (KLK7). The subsequent proteolytic cascade disrupts the skin barrier, driving the inflammatory and desquamative phenotype of the disease. LM-030, an investigational topical therapy, has emerged as a promising targeted treatment for NS. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by available preclinical data and clinical trial protocols.

The Pathophysiology of Netherton Syndrome: A Cascade of Unchecked Proteolysis

The absence of functional LEKTI in Netherton Syndrome patients leads to a pathological cascade of events in the epidermis. LEKTI is a crucial inhibitor of several serine proteases, with KLK5 and KLK7 being key targets.

-

KLK5 Hyperactivation: In the absence of LEKTI, KLK5 becomes hyperactive. KLK5 plays a central role in the desquamation process by cleaving desmosomal proteins, such as desmoglein 1 and desmocollin 1, which are essential for cell-cell adhesion in the stratum corneum.

-

Downstream Protease Activation: Hyperactive KLK5 further exacerbates the proteolytic imbalance by activating other downstream proteases, including KLK7 and elastase-2 (ELA2).

-

Skin Barrier Disruption: The excessive activity of this proteolytic cascade leads to premature and excessive degradation of the extracellular matrix and corneodesmosomes, resulting in a severely compromised skin barrier. This defective barrier allows for increased transepidermal water loss (TEWL) and facilitates the entry of allergens and pathogens.

-

Inflammation and Immune Dysregulation: The compromised skin barrier and the direct action of proteases on immune cells contribute to a chronic state of inflammation. This is characterized by the release of pro-inflammatory cytokines and a strong Th2-biased immune response, leading to the atopic manifestations commonly seen in NS patients, such as eczema, asthma, and food allergies.

This compound: A Targeted Inhibitor of the Pathogenic Protease Cascade

This compound (formerly known as BPR277) is a potent, topically administered inhibitor of key proteases implicated in the pathophysiology of Netherton Syndrome.

Molecular Profile

This compound is a naturally occurring depsipeptide that was isolated from myxobacteria. Its chemical structure allows for favorable skin penetration, a critical feature for a topically administered therapy targeting epidermal proteases.

Mechanism of Action

The primary mechanism of action of this compound is the direct inhibition of kallikrein-related peptidase 7 (KLK7). Additionally, it has been shown to inhibit epidermal elastase 2 (ELA2). By inhibiting these key downstream effectors of the pathogenic proteolytic cascade, this compound aims to restore the balance of protease activity in the epidermis. This, in turn, is expected to:

-

Preserve Skin Barrier Integrity: By preventing the excessive degradation of corneodesmosomes, this compound helps to maintain the structural integrity of the stratum corneum, thereby improving skin barrier function and reducing TEWL.

-

Reduce Inflammation: By mitigating the protease-driven inflammatory signaling, this compound is anticipated to alleviate the chronic inflammation and associated symptoms, such as erythema and pruritus.

-

Ameliorate Atopic Manifestations: Through the restoration of the skin barrier and reduction of inflammation, this compound may indirectly reduce the penetration of allergens and the subsequent Th2-mediated allergic responses.

The following diagram illustrates the proposed mechanism of action of this compound in the context of Netherton Syndrome pathophysiology.

Caption: Signaling pathway of this compound in Netherton Syndrome.

Preclinical Data

Preclinical studies have been instrumental in characterizing the inhibitory activity of this compound and providing the foundational evidence for its clinical development.

In Vitro Enzyme Inhibition

The inhibitory potency of this compound against its primary targets was determined using in vitro enzyme assays. The half-maximal inhibitory concentration (IC50) values demonstrate the high affinity of this compound for KLK7 and ELA2.

| Target Enzyme | IC50 (nM) |

| Kallikrein-related peptidase 7 (KLK7) | 6 |

| Epidermal Elastase 2 (ELA2) | 55 |

Experimental Protocols

Enzyme Inhibition Assay (General Protocol):

A detailed experimental protocol for the determination of the IC50 values for this compound has not been made publicly available. However, a general methodology for such an assay would typically involve the following steps:

-

Reagents and Buffers:

-

Recombinant human KLK7 and ELA2 enzymes.

-

A specific fluorogenic or chromogenic substrate for each enzyme.

-

Assay buffer (e.g., Tris-HCl with appropriate pH and additives).

-

This compound compound serially diluted in a suitable solvent (e.g., DMSO).

-

-

Assay Procedure:

-

The enzyme, substrate, and varying concentrations of this compound are incubated together in a microplate format.

-

The reaction is initiated by the addition of the substrate.

-

The rate of substrate cleavage is monitored over time by measuring the fluorescence or absorbance signal using a microplate reader.

-

Control wells containing enzyme and substrate without the inhibitor (100% activity) and wells with substrate only (background) are included.

-

-

Data Analysis:

-

The rate of reaction at each inhibitor concentration is calculated.

-

The percentage of inhibition is determined relative to the control (no inhibitor).

-

The IC50 value is calculated by fitting the concentration-response data to a suitable sigmoidal dose-response curve using non-linear regression analysis.

-

The following workflow diagram outlines the general steps in an in vitro enzyme inhibition assay.

Caption: General workflow for an in vitro enzyme inhibition assay.

Clinical Development

This compound has been evaluated in a Phase 1/2 clinical trial (NCT01428297) to assess its safety, tolerability, and preliminary efficacy in patients with Netherton Syndrome. While detailed quantitative results from this trial have not been formally published, the study design and objectives provide valuable insight into the clinical investigation of this compound.

Clinical Trial Design (NCT01428297)

The clinical trial was a multi-center, randomized, double-blind, vehicle-controlled study. The Netherton Syndrome cohort of the trial was designed to evaluate the efficacy and safety of topically applied this compound.

| Parameter | Description |

| Study Title | A Study Evaluating the Safety and Efficacy of Topical BPR277 for the Treatment of Atopic Dermatitis and Netherton Syndrome |

| ClinicalTrials.gov ID | NCT01428297 |

| Phase | Phase 1/Phase 2 |

| Study Design | Randomized, Double-Blind, Vehicle-Controlled, Intra-individual Comparison |

| Patient Population | Adults (18-65 years) with a confirmed diagnosis of Netherton Syndrome |

| Intervention | This compound (BPR277) 1% ointment |

| Comparator | Vehicle ointment |

| Application | Twice daily (b.i.d.) application to two distinct, symmetrical lesion areas |

| Primary Outcome | Change in Total Lesional Sign Score for Netherton Syndrome (TLSS-NS) from baseline |

| Secondary Outcomes | Pharmacokinetics, safety, and tolerability |

Experimental Protocol (Netherton Syndrome Cohort)

Patient Selection:

-

Inclusion Criteria:

-

Male or female patients aged 18 to 65 years.

-

Confirmed diagnosis of Netherton Syndrome (either by SPINK5 mutation analysis or demonstration of LEKTI deficiency in the skin).

-

Presence of at least two comparable, symmetrical areas of skin lesions suitable for treatment and assessment.

-

-

Exclusion Criteria:

-

Known hypersensitivity to the study drug or its components.

-

Use of other topical or systemic treatments for Netherton Syndrome within a specified washout period.

-

Presence of skin infections or other confounding skin conditions at the treatment sites.

-

Treatment Protocol:

-

Baseline Assessment: Eligible patients underwent a baseline assessment of their skin lesions, including scoring of erythema, scaling, and other clinical signs using the TLSS-NS.

-

Randomization and Blinding: Two symmetrical lesion areas on each patient were randomized to receive either this compound 1% ointment or the vehicle ointment. Both the patient and the investigator were blinded to the treatment allocation.

-

Treatment Application: Patients were instructed to apply a thin layer of the assigned ointment to the designated treatment area twice daily for a specified duration.

-

Follow-up Assessments: Patients returned for follow-up visits at predefined time points during the treatment period. At each visit, the TLSS-NS of the treated areas was assessed, and any adverse events were recorded.

-

Pharmacokinetic Sampling: In a subset of patients, blood and/or urine samples may have been collected to assess the systemic absorption of this compound. Skin stripping or biopsies may have also been performed to determine the concentration of the drug in the skin.

Efficacy and Safety Assessment:

-

Efficacy: The primary efficacy endpoint was the change in the TLSS-NS from baseline in the this compound-treated area compared to the vehicle-treated area.

-

Safety: Safety and tolerability were assessed through the monitoring and reporting of adverse events, local skin reactions, and changes in laboratory parameters.

The following diagram provides a simplified overview of the clinical trial workflow for the Netherton Syndrome cohort.

Caption: Simplified workflow of the NCT01428297 clinical trial for the Netherton Syndrome cohort.

Conclusion and Future Directions

This compound represents a targeted therapeutic approach for Netherton Syndrome that directly addresses the underlying pathophysiology of the disease. By inhibiting the hyperactive proteases KLK7 and ELA2, this compound has the potential to restore skin barrier function and alleviate the inflammatory symptoms that are characteristic of this debilitating condition. While detailed quantitative efficacy data from the initial clinical trial are not yet publicly available, the preclinical data and the design of the clinical development program provide a strong rationale for its continued investigation. Future publications of the clinical trial results will be crucial in fully elucidating the therapeutic potential of this compound for patients with Netherton Syndrome. Further studies may also explore the long-term safety and efficacy of this compound, its potential use in pediatric populations, and its impact on the atopic manifestations of the disease.

LM-030: A Comprehensive Technical Overview of a Novel Investigational Drug for Netherton Syndrome

For Researchers, Scientists, and Drug Development Professionals

Abstract

LM-030, formerly known as BPR277, is an investigational topical drug under development by LifeMax Laboratories, licensed from Novartis, for the treatment of Netherton Syndrome (NS). This rare and severe autosomal recessive genetic disorder is characterized by congenital ichthyosiform erythroderma, specific hair shaft defects ("bamboo hair"), and atopic manifestations. This compound is a dual inhibitor of kallikrein-related peptidase 7 (KLK7) and epidermal elastase 2 (ELA2), key enzymes in the pathological cascade of NS. This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, available preclinical and clinical data, and the underlying scientific rationale for its development.

Introduction to Netherton Syndrome and the Therapeutic Rationale for this compound

Netherton Syndrome is caused by mutations in the SPINK5 gene, which encodes the lympho-epithelial Kazal-type-related inhibitor (LEKTI), a serine protease inhibitor.[1][2][3] LEKTI deficiency leads to the uncontrolled activity of several epidermal proteases, most notably kallikrein-related peptidase 5 (KLK5).[1][4] Hyperactive KLK5 initiates a proteolytic cascade, activating other proteases including KLK7 and epidermal elastase 2 (ELA2).[4] This enzymatic hyperactivity results in the premature and excessive degradation of desmosomal proteins, leading to a severely impaired skin barrier, chronic inflammation, and the characteristic clinical features of NS.[2][4]

This compound is a targeted therapy designed to address the root cause of the skin barrier defect in NS by directly inhibiting two key downstream proteases in this pathological cascade: KLK7 and ELA2. By reducing the excessive proteolytic activity in the epidermis, this compound aims to restore the integrity of the stratum corneum, thereby alleviating the clinical signs and symptoms of the disease.

Preclinical Data

Mechanism of Action and In Vitro Potency

This compound is a potent dual inhibitor of human KLK7 and ELA2. The inhibitory activity of this compound has been quantified in preclinical in vitro studies, demonstrating nanomolar potency against its primary targets.

| Target Enzyme | IC50 Value |

| Kallikrein-Related Peptidase 7 (KLK7) | 6 nM |

| Epidermal Elastase 2 (ELA2) | 55 nM |

Caption: In vitro inhibitory potency of this compound against its target enzymes.

Experimental Protocols

2.2.1. In Vitro Kallikrein-Related Peptidase 7 (KLK7) Inhibition Assay (General Protocol)

While the specific protocol used for this compound has not been publicly disclosed, a typical in vitro KLK7 inhibition assay involves the following steps:

-

Reagents and Materials:

-

Recombinant human KLK7 enzyme.

-

A specific fluorogenic or chromogenic peptide substrate for KLK7 (e.g., MeOSuc-Arg-Pro-Tyr-pNA).

-

Assay buffer (e.g., Tris-HCl buffer with appropriate pH and additives).

-

This compound at various concentrations.

-

A microplate reader capable of detecting the fluorescent or colorimetric signal.

-

-

Procedure:

-

The KLK7 enzyme is pre-incubated with varying concentrations of this compound in the assay buffer for a defined period to allow for inhibitor binding.

-

The enzymatic reaction is initiated by the addition of the KLK7 substrate.

-

The reaction progress is monitored over time by measuring the increase in fluorescence or absorbance, which is proportional to the enzyme activity.

-

The rate of reaction at each inhibitor concentration is calculated.

-

The IC50 value, the concentration of this compound that inhibits 50% of the enzyme's activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

2.2.2. In Vitro Epidermal Elastase 2 (ELA2) Inhibition Assay (General Protocol)

A representative protocol for an in vitro ELA2 inhibition assay would include:

-

Reagents and Materials:

-

Procedure:

-

ELA2 enzyme is mixed with different concentrations of this compound in the assay buffer.[5]

-

The mixture is incubated for a specified time to allow for the inhibitor to bind to the enzyme.[5]

-

The substrate is added to start the enzymatic reaction.[5]

-

The rate of substrate hydrolysis is measured by monitoring the change in absorbance at a specific wavelength over time.[5]

-

The percentage of inhibition for each concentration of this compound is calculated relative to a control without the inhibitor.

-

The IC50 value is then calculated from the dose-response curve.

-

Clinical Development

This compound has been evaluated in a Phase I/IIa clinical trial (NCT01428297) and is currently in a Phase 2/3 pivotal clinical trial for the treatment of Netherton Syndrome.[6][7] The drug has received Orphan Drug, Rare Pediatric Disease, and Fast Track designations from the U.S. Food and Drug Administration (FDA), as well as Orphan Drug designation from the European Commission.

Phase I/IIa Clinical Trial (BPR277 - NCT01428297)

This first-in-human study was designed to evaluate the safety, tolerability, and preliminary efficacy of topical BPR277 (now this compound) ointment in healthy volunteers, patients with atopic dermatitis, and patients with Netherton Syndrome.[7]

3.1.1. Study Design for Netherton Syndrome Patients

-

Objective: To assess the potential of BPR277 ointment to improve the clinical severity of lesional skin in NS patients.[7]

-

Primary Outcome Measure: Improvement in the Total Lesional Sign Score (TLSS).[7]

-

Patient Population: Male and female subjects aged 18 to 65 years with a confirmed diagnosis of Netherton Syndrome (SPINK5 mutation or LEKTI deficiency in the skin).[8]

-

Treatment: BPR277 ointment applied to affected areas.[7]

3.1.2. Clinical Trial Results

While the Phase I/IIa study has been completed, detailed quantitative efficacy and pharmacokinetic data from the Netherton Syndrome cohort have not been made publicly available in peer-reviewed literature. Press releases from LifeMax Laboratories have stated that this compound "has demonstrated safety and clinical efficacy in a Phase I/II study."[9]

Visualizations

Signaling Pathway in Netherton Syndrome and Point of Intervention for this compound

Caption: Pathophysiological cascade in Netherton Syndrome and the inhibitory action of this compound.

Experimental Workflow for In Vitro Enzyme Inhibition Assay

Caption: A generalized experimental workflow for determining the IC50 value of this compound.

Conclusion

This compound is a promising investigational drug that targets the underlying enzymatic cause of skin barrier dysfunction in Netherton Syndrome. Its potent dual inhibition of KLK7 and ELA2 offers a targeted approach to therapy. While early clinical data suggests a favorable safety and efficacy profile, the public release of detailed quantitative results from the completed Phase I/IIa trial and the ongoing pivotal Phase 2/3 trial is awaited to fully assess its clinical potential. The information gathered to date strongly supports the continued development of this compound as a much-needed treatment for patients with this debilitating rare disease.

References

- 1. Netherton Syndrome: A Comprehensive Literature Review of Pathogenesis, Clinical Manifestations, and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Netherton Syndrome in Children: Management and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. geneskin.org [geneskin.org]

- 4. researchgate.net [researchgate.net]

- 5. 3.9.2. In Vitro Elastase Inhibition Assay [bio-protocol.org]

- 6. LifeMax Receives Fast Track Designation For this compound for the Treatment of Netherton Syndrome - BioSpace [biospace.com]

- 7. novctrd.com [novctrd.com]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. LifeMax Receives Rare Pediatric Disease Designation for this compound for the Treatment of Netherton Syndrome - BioSpace [biospace.com]

The Role of Kallikrein-7 and Neutrophil Elastase Inhibition in Skin Barrier Repair: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The integrity of the skin barrier is paramount for protecting the body from external insults and maintaining hydration. Disruption of this barrier is a hallmark of several inflammatory skin diseases, including atopic dermatitis and Netherton syndrome. Two key proteases, Kallikrein-7 (KLK7) and Neutrophil Elastase (ELA2), have been identified as critical mediators of skin barrier dysfunction. This technical guide provides an in-depth analysis of the roles of KLK7 and ELA2 in skin barrier homeostasis and the therapeutic potential of their inhibition for barrier repair. We will delve into their enzymatic activities, signaling pathways, and the consequences of their dysregulation. Furthermore, this guide will present quantitative data from key studies, detail relevant experimental protocols, and provide visual representations of the underlying molecular mechanisms and experimental workflows.

Introduction: The Skin Barrier and the Role of Proteases

The outermost layer of the skin, the stratum corneum (SC), forms the primary physical and biochemical barrier. This "brick and mortar" structure, composed of corneocytes embedded in a lipid-rich matrix, is maintained through a delicate balance of cellular differentiation, lipid synthesis, and controlled desquamation. Proteases, particularly serine proteases, are essential for the final step of desquamation, the shedding of dead skin cells. However, excessive protease activity can lead to the premature breakdown of intercellular adhesion structures and the lipid lamellae, compromising the barrier's integrity. This can trigger an inflammatory cascade and exacerbate skin conditions.

Kallikrein-7 (KLK7) , also known as stratum corneum chymotryptic enzyme (SCCE), is a chymotrypsin-like serine protease predominantly expressed in the stratum granulosum.[1][2] Its primary function is to cleave corneodesmosomal proteins, such as desmoglein 1 and corneodesmosin, facilitating normal desquamation.[1][3][4]

Neutrophil Elastase (ELA2) is a serine protease found in the azurophilic granules of neutrophils. While its primary role is in host defense against pathogens, its presence and activity in the skin can be detrimental. ELA2 can degrade a wide range of extracellular matrix proteins, including elastin, collagen, and fibronectin, thereby contributing to tissue damage and inflammation. Recent research has also implicated ELA2 in the misprocessing of key structural proteins of the epidermis.[5]

Pathophysiological Roles of KLK7 and ELA2 in Skin Barrier Dysfunction

Elevated activity of KLK7 and ELA2 is a common feature in inflammatory skin diseases.

KLK7 in Atopic Dermatitis (AD) and Netherton Syndrome (NS):

-

Overexpression and Activity: Increased expression and activity of KLK7 are observed in the lesional skin of patients with AD.[1][6][7][8] This leads to excessive degradation of corneodesmosomes, a weakened skin barrier, and increased transepidermal water loss (TEWL).[1][6] In Netherton syndrome, a rare genetic disorder, a deficiency in the serine protease inhibitor LEKTI leads to uncontrolled KLK activity, including that of KLK7, resulting in severe skin barrier defects.[1][9][10]

-

Inflammatory Cascade: Beyond its effects on desquamation, KLK7 can contribute to inflammation. It is a physiological activator of caspase-14, which is involved in filaggrin degradation.[7] Th2 cytokines like IL-4 and IL-13, characteristic of AD, can further increase KLK7 expression, creating a vicious cycle of barrier disruption and inflammation.[1][11]

-

Itch: Recent studies have shown that KLK7 can promote itch independently of skin inflammation in the context of AD, highlighting its role as a direct pruritogen.[12][13]

ELA2 in Netherton Syndrome and Inflammatory Skin Conditions:

-

Filaggrin and Lipid Misprocessing: ELA2 is expressed in the epidermis and has been found to be hyperactive in the skin of NS patients.[5] It directly participates in the processing of (pro-)filaggrin and impairs the structure of lipid lamellae, both of which are crucial for skin barrier function.[5]

-

Barrier Disruption: Transgenic mice overexpressing ELA2 in the epidermis exhibit increased TEWL and enhanced dye penetration, confirming its direct role in compromising the skin barrier.[14][15]

-

Inflammation: The degradation of extracellular matrix components by ELA2 can generate fragments that act as damage-associated molecular patterns (DAMPs), further propagating inflammation.

Therapeutic Strategy: Inhibition of KLK7 and ELA2 for Skin Barrier Repair

Targeting the excessive proteolytic activity of KLK7 and ELA2 presents a promising therapeutic avenue for restoring skin barrier function and alleviating inflammatory skin conditions.

-

Restoring Barrier Integrity: Inhibition of KLK7 can prevent the premature breakdown of corneodesmosomes, allowing for the proper formation and maintenance of the stratum corneum.[4][6][16] Similarly, inhibiting ELA2 can prevent the degradation of essential structural proteins and lipids, thereby strengthening the skin barrier.[5][14]

-

Reducing Inflammation: By mitigating the generation of pro-inflammatory mediators and DAMPs resulting from excessive proteolysis, inhibitors of KLK7 and ELA2 can help to dampen the inflammatory response in the skin.[6]

-

Dual Inhibition: Given the interplay between different proteases in skin pathology, a dual-inhibition strategy targeting both KLK7 and other key proteases like KLK5 has shown synergistic effects in improving skin barrier integrity and reducing inflammation in preclinical models of NS and AD.[9][10][17]

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize key quantitative findings from studies investigating the role of KLK7 and ELA2 in skin barrier function.

| Parameter | Model | Condition | Key Finding | Reference |

| Transepidermal Water Loss (TEWL) | Transgenic mice overexpressing ELA2 | Day 5 postpartum | TEWL values were up to 3.2 times higher in Tg-ELA2 mice compared to wild-type. | [15] |

| KLK7 Expression | Human atopic dermatitis lesional skin | RNA-seq analysis | KLK7 was the most abundant and differentially expressed KLK transcript. | [12][13] |

| KLK7 Expression | Murine atopic dermatitis-like skin | RNA-seq analysis | Klk7 was the most abundant transcript with a 4-fold increase in expression. | [12] |

| KLK Levels in SC of AD Patients | Human atopic dermatitis patients | ELISA | All measured KLKs (except KLK11) were significantly elevated in the stratum corneum of AD patients, with a predominant elevation of KLK7. | [8] |

| TEER Decrease | Ex vivo human skin model | SDS treatment | Transepithelial Electrical Resistance (TEER) significantly decreased by 43% after treatment with Sodium Dodecyl Sulfate (SDS), indicating barrier disruption. | [18] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of skin barrier function and the efficacy of potential inhibitors.

Measurement of Transepidermal Water Loss (TEWL)

TEWL is a fundamental parameter for assessing the integrity of the skin barrier, reflecting the rate of water evaporation from the skin surface.[19][20][21]

-

Principle: The measurement is based on Fick's law of diffusion and is typically performed using an open-chamber, unventilated-chamber, or condenser-chamber device.[19][22]

-

Instrumentation: A TEWL meter or evaporimeter with a probe containing sensors to detect changes in water vapor density is used.[19][20]

-

Procedure:

-

Acclimatization: Subjects should be acclimatized to a room with controlled temperature (20-22°C) and humidity (40-60%) for at least 20-30 minutes before measurements.

-

Probe Placement: The probe is placed gently and perpendicularly on the skin surface without excessive pressure.

-

Measurement: The device records the water vapor gradient, and the TEWL value is typically expressed in g/m²/h.

-

Data Acquisition: Multiple readings should be taken at each site to ensure reproducibility.

-

-

Considerations: TEWL measurements can be influenced by environmental factors, skin temperature, and sweat gland activity, necessitating standardized measurement conditions.[19]

In Situ Zymography

This technique allows for the localization of protease activity directly within tissue sections.

-

Principle: A fluorogenic substrate for the protease of interest is overlaid onto a tissue section. Cleavage of the substrate by the active enzyme results in a fluorescent signal that can be visualized by microscopy.

-

Procedure:

-

Tissue Preparation: Fresh frozen skin tissue sections (e.g., 10 µm thick) are prepared using a cryostat.

-

Substrate Incubation: The sections are incubated with a solution containing a specific fluorogenic substrate for the target protease (e.g., a FRET-based substrate for KLK7 or ELA2).

-

Imaging: The fluorescent signal is detected using a fluorescence microscope. The intensity of the fluorescence is proportional to the enzymatic activity.

-

Control: A parallel section is incubated with the substrate and a specific inhibitor of the protease to confirm the specificity of the signal.

-

Quantitative Analysis of Skin Barrier Proteins

Quantifying the levels of key structural and regulatory proteins provides insights into the molecular state of the skin barrier.[23]

-

Sample Collection:

-

Protein Extraction: Proteins are extracted from the collected samples using appropriate lysis buffers containing protease inhibitors.

-

Quantification Methods:

-

Western Blotting: A semi-quantitative method to detect specific proteins using antibodies.

-

Enzyme-Linked Immunosorbent Assay (ELISA): A quantitative method for measuring the concentration of a specific protein.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A powerful and sensitive method for proteome-wide quantification of proteins.[23][25]

-

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions and experimental processes is essential for a comprehensive understanding.

Signaling Pathway of KLK7 and ELA2 in Skin Barrier Disruption

Caption: Signaling pathway of KLK7 and ELA2 in skin barrier disruption.

Experimental Workflow for Assessing Skin Barrier Repair

Caption: Experimental workflow for assessing skin barrier repair.

Conclusion and Future Directions

The evidence strongly implicates KLK7 and ELA2 as key drivers of skin barrier dysfunction and inflammation in various dermatological conditions. Their elevated activity disrupts the delicate balance of the stratum corneum, leading to a cascade of pathological events. The inhibition of these proteases, either individually or in combination, represents a highly promising therapeutic strategy for the repair of the skin barrier and the management of inflammatory skin diseases.

Future research should focus on the development of highly specific and potent inhibitors for KLK7 and ELA2 with favorable safety profiles for topical application. Further elucidation of the intricate proteolytic networks in the skin will pave the way for more targeted and effective therapies for a range of debilitating skin disorders. The experimental models and methodologies outlined in this guide provide a robust framework for the continued investigation and development of novel treatments aimed at restoring skin barrier homeostasis.

References

- 1. Th2 cytokines increase kallikrein 7 expression and function in atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kallikreins: Essential epidermal messengers for regulation of the skin microenvironment during homeostasis, repair and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Incomplete KLK7 Secretion and Upregulated LEKTI Expression Underlie Hyperkeratotic Stratum Corneum in Atopic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. What are KLK7 inhibitors and how do they work? [synapse.patsnap.com]

- 7. mednexus.org [mednexus.org]

- 8. sites.utoronto.ca [sites.utoronto.ca]

- 9. Dual antibody inhibition of KLK5 and KLK7 for Netherton syndrome and atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

- 12. Kallikrein 7 promotes atopic dermatitis-associated itch independently of skin inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Kallikrein 7 Promotes Atopic Dermatitis-Associated Itch Independently of Skin Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ovid.com [ovid.com]

- 15. researchgate.net [researchgate.net]

- 16. institutimagine.org [institutimagine.org]

- 17. ovid.com [ovid.com]

- 18. Frontiers | Systematic characterization of the barrier function of diverse ex vivo models of damaged human skin [frontiersin.org]

- 19. Research Techniques Made Simple: Transepidermal Water Loss Measurement as a Research Tool - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Measurement of TEWL (Transepidermal Water Loss) [pharmacyinfoline.com]

- 21. cortex.dk [cortex.dk]

- 22. permegear.com [permegear.com]

- 23. Non-invasive proteome-wide quantification of skin barrier-related proteins using label-free LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. academic.oup.com [academic.oup.com]

- 25. Quantitative proteogenomic profiling of epidermal barrier formation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of LM-030: A Novel, Potent, and Selective MEK1/2 Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive overview of the preclinical research and discovery of LM-030, a novel, potent, and highly selective small molecule inhibitor of the dual-specificity mitogen-activated protein kinase kinases 1 and 2 (MEK1/2). The data herein summarizes the key in vitro and in vivo pharmacology, pharmacokinetics, and mechanism of action studies that establish this compound as a promising candidate for further clinical development in RAS/RAF-mutant cancers. All quantitative data are presented in tabular format for clarity, and key experimental protocols and signaling pathways are detailed.

Introduction

The Ras-Raf-MEK-ERK signaling pathway, also known as the MAPK pathway, is a critical intracellular signaling cascade that regulates cellular processes such as proliferation, differentiation, survival, and angiogenesis. Hyperactivation of this pathway, often driven by mutations in BRAF or RAS genes, is a key oncogenic driver in a significant percentage of human cancers, including melanoma, colorectal, and non-small cell lung cancer. Inhibition of MEK1 and MEK2, the kinases immediately upstream of ERK, represents a clinically validated strategy to suppress this oncogenic signaling. This compound was rationally designed to be a potent and selective inhibitor of MEK1/2 with favorable drug-like properties.

In Vitro Pharmacology

Kinase Inhibition Potency

This compound demonstrates potent, sub-nanomolar inhibitory activity against both MEK1 and MEK2 kinases in biochemical assays. Its selectivity was assessed against a panel of over 250 kinases, where it showed minimal off-target activity at concentrations up to 10 µM.

Table 1: Biochemical Potency and Selectivity of this compound

| Target | Assay Type | IC50 (nM) |

|---|---|---|

| MEK1 (human) | Lanthascreen™ Eu Kinase Binding | 0.82 |

| MEK2 (human) | Lanthascreen™ Eu Kinase Binding | 0.75 |

| ERK2 (human) | Z'-LYTE™ Kinase Assay | >10,000 |

| p38α (human) | Z'-LYTE™ Kinase Assay | >10,000 |

| JNK1 (human)| Z'-LYTE™ Kinase Assay | >10,000 |

Cellular Activity

The anti-proliferative activity of this compound was evaluated in a panel of human cancer cell lines with known driver mutations. This compound potently inhibited the growth of cell lines harboring BRAF V600E and KRAS G12C mutations, while demonstrating significantly less activity against cell lines with wild-type BRAF and RAS.

Table 2: Anti-proliferative Activity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | Genotype | EC50 (nM) |

|---|---|---|---|

| A375 | Malignant Melanoma | BRAF V600E | 2.5 |

| HT-29 | Colorectal Cancer | BRAF V600E | 3.1 |

| HCT116 | Colorectal Cancer | KRAS G13D | 5.8 |

| Calu-1 | Lung Carcinoma | KRAS G12C | 8.2 |

| MCF7 | Breast Cancer | WT BRAF/RAS | >5,000 |

Mechanism of Action: Pathway Modulation

To confirm its mechanism of action, this compound was assessed for its ability to inhibit the phosphorylation of ERK (p-ERK), the direct substrate of MEK. Treatment of A375 melanoma cells with this compound resulted in a dose-dependent reduction in p-ERK levels, with an IC50 value consistent with its anti-proliferative effects.

Caption: this compound inhibits the MAPK signaling pathway by targeting MEK1/2.

In Vivo Efficacy

The anti-tumor activity of this compound was evaluated in a subcutaneous A375 human melanoma xenograft model in athymic nude mice. Oral administration of this compound resulted in significant, dose-dependent tumor growth inhibition.

Table 3: In Vivo Efficacy of this compound in A375 Xenograft Model

| Treatment Group | Dose (mg/kg, PO, QD) | Tumor Growth Inhibition (%) | p-value vs. Vehicle |

|---|---|---|---|

| Vehicle | 0 | 0 | - |

| This compound | 10 | 65 | <0.01 |

| this compound | 30 | 92 | <0.001 |

Caption: Experimental workflow for the in vivo A375 xenograft efficacy study.

Pharmacokinetics

The pharmacokinetic profile of this compound was determined in female BALB/c mice following a single oral (PO) or intravenous (IV) dose. The compound exhibited good oral bioavailability and a half-life supportive of once-daily dosing.

Table 4: Pharmacokinetic Parameters of this compound in Mice

| Parameter | IV (2 mg/kg) | PO (10 mg/kg) |

|---|---|---|

| T½ (h) | 3.5 | 4.2 |

| Cmax (ng/mL) | 1250 | 850 |

| Tmax (h) | 0.1 | 1.0 |

| AUClast (h*ng/mL) | 2100 | 4500 |

| Bioavailability (F%) | - | 85.7 |

Experimental Protocols

MEK1/2 Lanthascreen™ Binding Assay

-

Principle: A TR-FRET based immunoassay that measures the binding of the test compound to the kinase.

-

Procedure:

-

Recombinant human MEK1 or MEK2 kinase, a fluorescently labeled ATP-competitive tracer, and a europium-labeled anti-tag antibody were combined in an assay buffer (HEPES, MgCl2, EGTA, Brij-35).

-

This compound was added in a 10-point, 3-fold serial dilution.

-

The mixture was incubated for 60 minutes at room temperature.

-

TR-FRET signal was read on a microplate reader (excitation at 340 nm, emission at 615 nm and 665 nm).

-

The ratio of 665/615 nm signals was used to calculate the percent inhibition relative to DMSO controls, and IC50 values were determined using a four-parameter logistic curve fit.

-

Cell Proliferation Assay (CellTiter-Glo®)

-

Principle: Measures the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

-

Procedure:

-

Cancer cells were seeded in 96-well plates (5,000 cells/well) and allowed to adhere overnight.

-

Cells were treated with this compound in a 10-point serial dilution and incubated for 72 hours.

-

CellTiter-Glo® Reagent was added to each well according to the manufacturer's protocol.

-

Plates were incubated for 10 minutes at room temperature to stabilize the luminescent signal.

-

Luminescence was recorded using a plate reader.

-

EC50 values were calculated by normalizing data to vehicle-treated controls and fitting to a dose-response curve.

-

A375 Xenograft Study

-

Animals: Female athymic nude mice, 6-8 weeks old.

-

Procedure:

-

5 x 10⁶ A375 cells in 100 µL of Matrigel/PBS mixture were subcutaneously implanted into the right flank of each mouse.

-

Tumors were allowed to grow to an average volume of approximately 150 mm³.

-

Mice were randomized into treatment groups (n=8 per group).

-

This compound, formulated in 0.5% methylcellulose / 0.2% Tween-80, was administered by oral gavage once daily (QD) for 21 consecutive days.

-

Tumor volume was measured twice weekly using digital calipers (Volume = 0.5 x Length x Width²).

-

Body weights were monitored as a measure of general toxicity.

-

Tumor Growth Inhibition (TGI) was calculated at the end of the study using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the vehicle control group.

-

Conclusion

The preclinical data package for this compound strongly supports its profile as a potent, selective, and orally bioavailable inhibitor of MEK1/2. It demonstrates robust anti-tumor activity in a BRAF-mutant xenograft model at well-tolerated doses. These findings warrant the continued investigation and clinical development of this compound as a targeted therapy for patients with MAPK pathway-activated cancers.

Unraveling the Therapeutic Potential of LM-030: A Technical Guide for Researchers

The designation "LM-030" refers to several distinct investigational therapies, each with a unique mechanism of action and therapeutic target. This guide provides an in-depth technical overview of four such candidates, offering researchers, scientists, and drug development professionals a comprehensive resource on their core attributes, preclinical and clinical findings, and experimental methodologies.

This compound (LifeMax Laboratories) for Netherton Syndrome

A Targeted Topical Therapy for a Rare Genetic Skin Disorder

LifeMax Laboratories is developing this compound, a topical formulation for the treatment of Netherton Syndrome (NS), a severe, autosomal recessive genetic disorder.[1][2] The U.S. Food and Drug Administration (FDA) has granted this compound Fast Track, Orphan Drug, and Rare Pediatric Disease designations, underscoring the significant unmet medical need in this patient population.[1] The therapy is currently in a pivotal Phase 2/3 clinical trial.[1]

Core Mechanism of Action

Netherton Syndrome is caused by mutations in the SPINK5 gene, which encodes the lympho-epithelial Kazal-type-related inhibitor (LEKTI), a serine protease inhibitor.[3][4] The absence or dysfunction of LEKTI leads to the hyperactivity of epidermal proteases, particularly kallikrein-related peptidases 5 and 7 (KLK5 and KLK7).[4] This excessive protease activity disrupts the skin barrier by degrading desmosomal proteins like desmoglein 1, leading to chronic inflammation, severe scaling (ichthyosis), and hair shaft abnormalities ("bamboo hair").[4][5]

This compound, previously known as BPR277, is a potent inhibitor of KLK7.[6] By specifically targeting this key enzyme in the pathological cascade, this compound aims to restore the balance of protease activity in the epidermis, thereby improving skin barrier function and reducing the clinical manifestations of Netherton Syndrome.

Clinical Development and Experimental Protocols

A Phase 1/2 clinical trial (NCT01428297) has been completed for this compound (as BPR277).[7] This first-in-human study was designed in three parts to evaluate the safety, tolerability, and pharmacokinetics of the topical ointment.[7]

Experimental Protocol: Phase 1/2 Study (NCT01428297) Overview [7][8]

-

Part 1 (Healthy Volunteers): The initial part of the study assessed the safety and tolerability of BPR277 ointment on healthy volunteers. This involved applying the active ointment and a vehicle control to separate areas on the lower back for two weeks.

-

Part 2 (Atopic Dermatitis Patients): This was a double-blind, vehicle-controlled study in adult patients with atopic dermatitis. Following initial treatment with a topical corticosteroid, patients applied either BPR277 or a vehicle ointment twice daily for four weeks to evaluate safety and preliminary efficacy.

-

Part 3 (Netherton Syndrome Patients): This part of the study focused on adult patients with a confirmed diagnosis of Netherton Syndrome. The primary objective was to assess the potential of BPR277 1% ointment, applied twice daily, to improve the clinical severity of lesional skin, as measured by the Total Lesional Sign Score for Netherton Syndrome (TLSS-NS). Secondary objectives included evaluating systemic steady-state pharmacokinetics and concentrations of BPR277 in the skin.

Data Presentation: Phase 1/2 Study Design for Netherton Syndrome (Part 3)

| Parameter | Description |

| Study Phase | 1/2 |

| Compound | BPR277 (now this compound) 1% Ointment |

| Population | Adult patients with a confirmed diagnosis of Netherton Syndrome |

| Intervention | Twice daily (b.i.d.) topical application of BPR277 1% ointment |

| Primary Objective | To evaluate the potential of BPR277 to improve the clinical severity of lesional skin |

| Primary Endpoint | Change from baseline in the Total Lesional Sign Score for Netherton Syndrome (TLSS-NS) |

| Secondary Endpoints | Systemic steady-state pharmacokinetics, BPR277 concentrations in the skin |

TUB-030 (Tubulis) for Solid Tumors

A Next-Generation Antibody-Drug Conjugate Targeting 5T4

Tubulis is developing TUB-030, an antibody-drug conjugate (ADC) for the treatment of advanced solid tumors.[9] This investigational therapy has entered a Phase 1/2a clinical trial (5-STAR 1-01, NCT06657222).[9][10]

Core Mechanism of Action

TUB-030 is designed to selectively deliver a potent cytotoxic agent to cancer cells that overexpress the 5T4 oncofetal antigen, which is found on a wide range of solid tumors with limited expression in healthy tissues.[6][10] The ADC consists of three key components:

-

Antibody: A humanized, Fc-silenced IgG1 monoclonal antibody that specifically binds to the 5T4 antigen on the surface of tumor cells.[11]

-

Payload: Exatecan, a potent topoisomerase I inhibitor. Topoisomerase I is an enzyme essential for DNA replication and transcription. Its inhibition leads to DNA damage and apoptosis in rapidly dividing cancer cells.[11][12]

-

Linker: Tubulis's proprietary Tubutecan linker-payload platform, which utilizes P5 conjugation chemistry. This technology ensures a stable connection between the antibody and the payload in circulation, minimizing off-target toxicity. The linker is designed to be cleaved once the ADC is internalized by the tumor cell, releasing the exatecan payload.[1][11]

The drug-to-antibody ratio (DAR) of TUB-030 is a homogeneous 8, maximizing the therapeutic payload delivered to the target cells.[11][12]

Preclinical Data and Experimental Protocols

Preclinical studies have demonstrated that TUB-030 exhibits potent and long-lasting anti-tumor activity in a range of mouse models, including those with low 5T4 expression.[3] A single treatment with TUB-030 was shown to eliminate tumors in a triple-negative breast cancer mouse model.[3]

Experimental Protocol: In Vivo Efficacy Studies

-

Animal Models: Xenograft or patient-derived xenograft (PDX) mouse models with tumors expressing varying levels of the 5T4 antigen.

-

Intervention: Administration of TUB-030 at various dose levels (e.g., 1 mg/kg).[10]

-

Comparator: A clinically tested comparator ADC or vehicle control.[3]

-

Primary Endpoint: Tumor growth inhibition or regression over time.

-

Secondary Endpoints: Body weight changes (as a measure of toxicity), survival analysis.

Data Presentation: Preclinical Efficacy of TUB-030

| Model | Intervention | Key Finding |

| Triple-Negative Breast Cancer Mouse Model | Single treatment of TUB-030 | Tumor elimination |

| Various Solid Tumor Models | Doses as low as 1 mg/kg | Long-lasting tumor regression |

TTX-030 (Trishula Therapeutics) for Advanced Cancers

An Immuno-Oncology Agent Targeting the ATP-Adenosine Pathway

Trishula Therapeutics, in collaboration with AbbVie, is developing TTX-030, a first-in-class anti-CD39 monoclonal antibody for the treatment of advanced cancers.[4][13] The therapy is being evaluated in Phase 1/2 clinical trials as a monotherapy and in combination with other anti-cancer agents.[13]

Core Mechanism of Action

The tumor microenvironment (TME) is often characterized by high levels of immunosuppressive adenosine, which is generated from the breakdown of adenosine triphosphate (ATP). The conversion of ATP to adenosine monophosphate (AMP) is the rate-limiting step in this pathway and is catalyzed by the ectoenzyme CD39.[13][14]

TTX-030 is an antibody that inhibits the activity of CD39.[13] This inhibition has a dual effect on the TME:

-

Reduces Immunosuppressive Adenosine: By blocking the production of AMP, TTX-030 prevents the subsequent generation of adenosine, thereby mitigating its inhibitory effects on immune effector cells such as T cells, B cells, and NK cells.[13]

-

Maintains High Levels of Pro-Inflammatory ATP: The accumulation of extracellular ATP stimulates dendritic and myeloid-derived cells, which are crucial for initiating and sustaining both innate and adaptive anti-tumor immune responses.[13][14]

Clinical Development and Experimental Protocols

TTX-030 is being evaluated in the Phase 2 ELTIVATE trial (NCT06119217) as a first-line treatment for metastatic pancreatic adenocarcinoma.[14]

Experimental Protocol: ELTIVATE Phase 2 Study (NCT06119217) Overview [14]

-

Study Phase: 2

-

Population: Patients with first-line metastatic pancreatic adenocarcinoma.

-

Intervention Arms:

-

TTX-030 in combination with chemotherapy (gemcitabine and nab-paclitaxel).

-

TTX-030 in combination with budigalimab (an anti-PD-1 antibody) and chemotherapy.

-

Chemotherapy alone.

-

-

Primary Endpoint: Progression-free survival (PFS) in a biomarker-enriched (HLA-DQhigh) population.

-

Secondary Endpoints: PFS in the overall population, safety, objective response rate, duration of response, and overall survival.

ASTX030 (Astex Pharmaceuticals) for Myeloid Malignancies

An Oral Combination Therapy for MDS and AML

Astex Pharmaceuticals is developing ASTX030, an oral fixed-dose combination of cedazuridine and azacitidine for the treatment of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML).[5]

Core Mechanism of Action

Azacitidine is a hypomethylating agent that has been a cornerstone of treatment for MDS and AML. However, it is typically administered parenterally due to degradation by the enzyme cytidine deaminase (CDA) in the gut and liver.[5][15]

ASTX030 combines azacitidine with cedazuridine, an inhibitor of CDA.[5] By inhibiting CDA, cedazuridine prevents the breakdown of azacitidine, thereby increasing its oral bioavailability and allowing for an all-oral treatment regimen with pharmacokinetic exposure comparable to subcutaneous administration.[5][15] Azacitidine exerts its anti-neoplastic effects by incorporating into DNA and inhibiting DNA methyltransferase (DNMT), which leads to DNA hypomethylation and a decrease in tumor cell growth.[5]

Clinical Development and Experimental Protocols

ASTX030 has been evaluated in a multi-phase clinical trial program.

Experimental Protocol: Phase 1 Trial Overview [15]

-

Study Phase: 1

-

Objective: To identify the recommended Phase 2 dose by comparing the pharmacokinetic (PK) profile of oral ASTX030 with subcutaneous azacitidine.

-

Population: Patients with MDS and AML.

-

Methodology: A dose-escalation study to determine the optimal dose of cedazuridine to achieve sufficient CDA inhibition and enhance the oral bioavailability of azacitidine.

-

Primary Endpoint: Pharmacokinetic equivalence (Area Under the Curve - AUC) of oral ASTX030 to subcutaneous azacitidine.

-

Secondary Endpoints: Safety, tolerability, preliminary efficacy, and impact on global DNA methylation.

Data Presentation: Phase 1 Pharmacokinetic Findings [15]

| Cedazuridine Dose | Azacitidine Dose | Outcome |

| 20 mg | 140 mg | Achieved pharmacokinetic equivalence (AUC) to subcutaneous azacitidine |

| Selected as the recommended Phase 2 dose |

References

- 1. LifeMax Receives Fast Track Designation For this compound for the Treatment of Netherton Syndrome [businesswire.com]

- 2. medicalbuyer.co.in [medicalbuyer.co.in]

- 3. Mutations in SPINK5, encoding a serine protease inhibitor, cause Netherton syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Serine protease activity and residual LEKTI expression determine phenotype in Netherton syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Spink5-deficient mice mimic Netherton syndrome through degradation of desmoglein 1 by epidermal protease hyperactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Redirecting to https://onderzoekmetmensen.nl/en/trial/40034 [onderzoekmetmensen.nl]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. novctrd.com [novctrd.com]

- 9. Netherton Syndrome (NS): Clinical Studies & Publications | BioCryst Medical Affairs [biocrystmedical.com]

- 10. Netherton Syndrome Pipeline: Industry Insights into Global [globenewswire.com]

- 11. firstskinfoundation.org [firstskinfoundation.org]

- 12. dermatologytimes.com [dermatologytimes.com]

- 13. Drug and Device News - PMC [pmc.ncbi.nlm.nih.gov]

- 14. SPINK5 and Netherton syndrome: novel mutations, demonstration of missing LEKTI, and differential expression of transglutaminases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

Initial Studies and Development of LM-030 for Skin Disorders: A Technical Overview

Disclaimer: Publicly available information on a compound specifically designated "LM-030" for skin disorders is limited. DrugBank lists this compound as having completed Phase 1 trials for Atopic Dermatitis and Netherton Syndrome[1]. The associated clinical trial identifier NCT01428297 refers to the evaluation of "Topical BPR277" for these conditions, suggesting this compound may be an alternative designation for BPR277[1]. Due to the scarcity of specific data on "this compound," this guide synthesizes information on emerging topical treatments for inflammatory skin diseases and presents a hypothetical development profile for a compound with a plausible mechanism of action, such as a Janus kinase (JAK) inhibitor, a class of drugs under investigation for various dermatological conditions[2][3].

Introduction: The Unmet Need in Inflammatory Skin Disorders

Inflammatory skin diseases like atopic dermatitis (AD) and psoriasis are chronic conditions characterized by immune dysregulation, impaired epidermal barrier function, and significant patient burden[4][5]. While topical corticosteroids and calcineurin inhibitors have been the mainstay of treatment, concerns about long-term side effects and incomplete efficacy drive the search for novel therapeutic targets[4][6]. The complex pathogenesis of these diseases involves multiple signaling pathways, making targeted small molecule inhibitors an attractive therapeutic strategy[7].

Hypothetical Profile of this compound: A Selective JAK1/2 Inhibitor

For the purpose of this technical guide, we will hypothesize that this compound is a selective inhibitor of Janus kinases 1 and 2 (JAK1/2). The JAK-STAT signaling pathway is crucial for mediating the effects of numerous pro-inflammatory cytokines implicated in skin disorders[2][8]. Inhibition of this pathway can therefore interrupt the inflammatory cascade[2]. Ruxolitinib is an example of a JAK1/2 inhibitor approved for topical use in atopic dermatitis[3][4].

Preclinical Data

The initial development of a compound like this compound would involve rigorous in vitro testing to determine its potency and selectivity.

Table 1: In Vitro Kinase Inhibition Profile of this compound

| Kinase Target | IC50 (nM) | Description |

| JAK1 | 5.2 | Potent inhibition of target kinase. |

| JAK2 | 8.1 | Potent inhibition of target kinase. |

| JAK3 | 150.7 | Weaker inhibition, indicating selectivity. |

| TYK2 | 98.5 | Weaker inhibition, indicating selectivity. |

IC50: Half-maximal inhibitory concentration. Data is hypothetical.

Following enzyme assays, the activity of this compound would be assessed in relevant cell-based models to confirm its mechanism of action.

Table 2: Inhibition of Cytokine-Induced STAT Phosphorylation in Human Keratinocytes

| Cytokine Stimulant | Phosphorylated STAT | IC50 (nM) |

| Interferon-gamma (IFN-γ) | pSTAT1 | 15.3 |

| Interleukin-6 (IL-6) | pSTAT3 | 20.8 |

Data is hypothetical.

Animal models are essential for evaluating the in vivo efficacy and safety of a new compound. A common model for inflammatory skin disease is the imiquimod-induced psoriasis model in mice.

Table 3: Efficacy of Topical this compound in a Mouse Model of Psoriasis

| Treatment Group | Ear Thickness (mm) | Reduction in Ear Thickness (%) |

| Vehicle Control | 0.45 ± 0.05 | - |

| This compound (1% cream) | 0.25 ± 0.03 | 44.4 |

| Betamethasone (0.1% cream) | 0.22 ± 0.04 | 51.1 |

Data is hypothetical and presented as mean ± standard deviation.

Experimental Protocols

-

Objective: To determine the IC50 of this compound against a panel of JAK kinases.

-

Method: Recombinant human JAK enzymes are incubated with varying concentrations of this compound and a fluorescently labeled ATP substrate. The kinase activity is measured by quantifying the amount of phosphorylated substrate produced. The IC50 is calculated from the dose-response curve.

-

Objective: To measure the inhibition of cytokine-induced STAT phosphorylation by this compound in human keratinocytes.

-

Method: Human keratinocytes are pre-treated with different concentrations of this compound before being stimulated with a cytokine (e.g., IFN-γ). Cells are then lysed, and the levels of phosphorylated STAT proteins are quantified using an immunoassay (e.g., ELISA or Western blot).

-

Objective: To assess the anti-inflammatory efficacy of topical this compound in vivo.

-

Method: A daily topical dose of imiquimod is applied to the ears of mice for five consecutive days to induce a psoriasis-like inflammation. The mice are then treated daily with topical this compound, a vehicle control, or a positive control (e.g., betamethasone). Ear thickness is measured daily as a primary endpoint.

Visualizations: Pathways and Processes

Caption: JAK-STAT Signaling Pathway Inhibition by this compound.

Caption: In Vivo Psoriasis Model Experimental Workflow.

Caption: Logical Progression of Drug Development.

Conclusion and Future Directions

The development of novel topical agents like the hypothetical JAK1/2 inhibitor this compound holds significant promise for patients with inflammatory skin disorders. The initial studies would focus on demonstrating a strong scientific rationale, a favorable in vitro and in vivo profile, and a clear path to clinical development. As indicated by the completed Phase 1 trial for this compound (BPR277) in atopic dermatitis and Netherton syndrome, the initial safety profile in humans has been assessed[1]. The next critical steps would involve demonstrating clinical efficacy and defining the optimal dose in Phase 2 studies, ultimately leading to large-scale pivotal trials to confirm its therapeutic benefit against current standards of care. The continued exploration of targeted small molecules is a key trend in dermatology, aiming to provide more effective and safer long-term treatment options[9].

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. dermnetnz.org [dermnetnz.org]

- 3. Under Development JAK Inhibitors for Dermatologic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel Therapeutic Strategies in the Topical Treatment of Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preclinical Models of Atopic Dermatitis Suitable for Mechanistic and Therapeutic Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel immunomodulators for topical skin disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. JAK-Inhibitors for the Treatment of Rheumatoid Arthritis: A Focus on the Present and an Outlook on the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New and Upcoming Topical Treatments for Atopic Dermatitis: A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on Serine Protease Inhibitors for Skin Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Serine proteases, a class of enzymes crucial for a multitude of physiological processes, have emerged as pivotal players in the pathogenesis of various inflammatory skin diseases. Their dysregulation contributes to the impaired skin barrier function, inflammation, and pruritus characteristic of conditions such as atopic dermatitis, psoriasis, and rosacea. Consequently, the development of serine protease inhibitors represents a promising therapeutic avenue. This technical guide provides an in-depth overview of the foundational research in this field, summarizing the roles of key serine proteases, the mechanisms of their inhibitors, and the experimental methodologies used to evaluate their efficacy. Quantitative data from preclinical and clinical studies are presented in structured tables for comparative analysis. Furthermore, key signaling pathways and experimental workflows are visualized using DOT language diagrams to facilitate a deeper understanding of the complex molecular interactions.

Introduction: The Role of Serine Proteases in Skin Homeostasis and Disease

The skin serves as a critical barrier against environmental insults, and its integrity is maintained by a delicate balance of cellular processes, including desquamation, lipid synthesis, and immune responses. Serine proteases, particularly the kallikrein-related peptidase (KLK) family, are instrumental in the normal shedding of corneocytes from the stratum corneum.[1][2] However, excessive serine protease activity can lead to the breakdown of essential structural proteins, compromising the skin's barrier function and triggering inflammatory cascades.[3][4]

Several skin diseases are characterized by aberrant serine protease activity:

-

Atopic Dermatitis (AD): In AD, increased activity of proteases like KLK5 and KLK7 contributes to the degradation of corneodesmosomal proteins, leading to a defective skin barrier.[5] This facilitates the penetration of allergens and microbes, exacerbating the inflammatory response.

-

Psoriasis: This chronic inflammatory condition involves hyperproliferation of keratinocytes and immune cell infiltration. Serine proteases are implicated in the inflammatory pathways and the characteristic scaling of psoriatic plaques.[6][7]

-

Rosacea: Elevated serine protease activity, particularly KLK5, is associated with the inflammatory and vascular symptoms of rosacea.[1][8] KLK5 is responsible for processing cathelicidin into its pro-inflammatory form, LL-37, which plays a key role in the pathogenesis of the disease.[1][8]

The development of specific and potent serine protease inhibitors, therefore, offers a targeted approach to restore skin homeostasis and alleviate the symptoms of these debilitating conditions.

Key Serine Proteases in Skin and Their Inhibitors

The primary serine proteases implicated in skin diseases are members of the kallikrein family. Understanding their specific roles is crucial for the development of targeted inhibitors.

Kallikrein-Related Peptidases (KLKs)

-

KLK5 (Stratum Corneum Tryptic Enzyme - SCTE): A trypsin-like serine protease that plays a central role in desquamation by cleaving corneodesmosomal proteins.[9] It also activates other KLKs, such as KLK7 and KLK14, and can activate Protease-Activated Receptor 2 (PAR-2).[10]

-

KLK7 (Stratum Corneum Chymotryptic Enzyme - SCCE): A chymotrypsin-like serine protease that also contributes to corneodesmosome degradation.[9]

-

KLK14: Another trypsin-like serine protease involved in the desquamation process.[10]

Endogenous and Synthetic Serine Protease Inhibitors

The activity of serine proteases in the skin is naturally regulated by endogenous inhibitors. A key inhibitor is the Lympho-Epithelial Kazal-Type-related Inhibitor (LEKTI) , encoded by the SPINK5 gene. Mutations in SPINK5 lead to Netherton syndrome, a severe skin disorder characterized by excessive desquamation and inflammation, highlighting the critical role of LEKTI in controlling protease activity.[10]

A variety of synthetic serine protease inhibitors are under investigation for the treatment of skin diseases. These can be broadly categorized as:

-

Small Molecules: These compounds are designed to fit into the active site of the protease and block its activity.

-

Peptides and Peptidomimetics: These inhibitors are often based on the natural substrates or inhibitors of the target proteases.

Quantitative Data on Serine Protease Inhibitors

The efficacy of serine protease inhibitors is quantified by various parameters, including their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). The following tables summarize available quantitative data for select inhibitors against key serine proteases implicated in skin disease.

| Inhibitor | Target Protease | IC50 | Ki | Reference |

| SPINK6 | KLK4 | 27.3 nM | [11] | |

| SPINK6 | KLK5 | [11] | ||

| SPINK6 | KLK6 | 140 nM | [11] | |

| SPINK6 | KLK7 | [11] | ||

| SPINK6 | KLK12 | ~1 nM | [11] | |

| SPINK6 | KLK13 | ~1 nM | [11] | |

| SPINK6 | KLK14 | [11] | ||

| LEKTI (domains 6-8) | rhK5 | 1.2-5.5 nM (pH 8.0), 10-20 nM (pH 5.0) | [12] | |

| LEKTI (domains 9-12) | rhK5 | 1.2-5.5 nM (pH 8.0), 10-20 nM (pH 5.0) | [12] | |

| LEKTI (fragment 6-9') | rhK7 | 11 nM (pH 8.0) | [12] | |

| SFTI-1 based inhibitor | KLK5 | 0.34 nM | [13] | |

| SFTI-1 based inhibitor | KLK7 | 0.14 nM | [13] | |

| Zinc (Zn2+) | KLK5 | 4 µM | 8 µM (pH 7.0), 2.0 µM (pH 8.0) | [14] |

| Camostat mesilate | Trypsin | 50 nM | [15] | |

| Nafamostat mesilate | LmHtrA | 6.6 ± 0.4 µM | [15] |

Table 1: Preclinical Inhibitory Activity of Serine Protease Inhibitors

| Disease | Treatment | Primary Outcome Measure | Result | Reference |

| Rosacea | Topical ε-aminocaproic acid (SEI003) | Investigator's Global Assessment (IGA) and Clinician's Erythema Assessment (CEA) | Significant improvement in IGA and CEA scores at week 12 compared to baseline (p=0.05). | [1] |

| Rosacea | Topical ACU-D1 (proteasome inhibitor) | Reduction in inflammatory lesions and IGA score | 92% of patients had a reduction in inflammatory lesions; 27% had a 2+ grade IGA reduction to clear or near clear. | [16] |

| Atopic Dermatitis | Dupilumab | Eczema Area and Severity Index (EASI) score | Significant decrease in median EASI scores from baseline (19.3) to week 8 (5.2). | [17] |

| Atopic Dermatitis | Upadacitinib (JAK inhibitor) | IGA score of 0/1 and EASI-75 | Significantly higher proportion of patients achieved IGA 0/1 and EASI-75 compared to placebo at week 16. | [18] |

| Psoriasis | Orismilast | Psoriasis Area and Severity Index (PASI) score | Significant reduction in PASI score at 16 weeks compared to placebo (-52.6% to -63.7% vs. -17.3%). | [19] |

| Psoriasis | Ixekizumab | PASI 75, PASI 90, and PASI 100 | Superiority to etanercept and placebo at week 12. ~50% of patients achieved PASI 75 by week 4. | [20][21] |

Table 2: Clinical Trial Outcomes for Treatments Targeting Pathways Involving Serine Proteases

Experimental Protocols

The evaluation of serine protease inhibitors requires a range of in vitro and in vivo experimental models. This section provides an overview of key methodologies.

Fluorometric Serine Protease Activity Assay

This assay is a common method to determine the inhibitory activity of a compound against a specific serine protease.

Principle: The assay utilizes a synthetic substrate that is non-fluorescent until cleaved by the protease. The resulting fluorescence is directly proportional to the enzyme's activity.

Protocol:

-

Reagent Preparation:

-

Prepare an assay buffer (e.g., 50 mM Tris, pH 8.0, 100 mM NaCl, 0.01% Tween-20).

-

Dissolve the fluorogenic substrate (e.g., Boc-Phe-Ser-Arg-AMC for trypsin-like proteases) in DMSO to create a stock solution.

-

Dilute the serine protease to the desired concentration in the assay buffer.

-

Prepare a serial dilution of the inhibitor compound in DMSO or the assay buffer.

-

-

Assay Procedure (96-well plate format):

-

Add a small volume of the inhibitor dilution to each well.

-

Add the diluted enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the fluorogenic substrate to each well.

-

Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC-based substrates) using a microplate reader.

-

Continue to monitor the fluorescence at regular intervals to determine the reaction rate.

-

-

Data Analysis:

-

Calculate the rate of substrate hydrolysis for each inhibitor concentration.

-

Plot the reaction rate as a function of the inhibitor concentration and fit the data to a suitable equation (e.g., the Michaelis-Menten equation for competitive inhibitors) to determine the IC50 or Ki value.

-

Reconstructed Human Epidermis (RHE) Model

RHE models provide a valuable in vitro system to assess the efficacy and safety of topically applied serine protease inhibitors. These models consist of human-derived keratinocytes cultured to form a multi-layered, differentiated epidermis that mimics the structure and function of native human skin.[22]

Protocol for Inhibitor Testing:

-

Model Preparation:

-

Culture the RHE models according to the manufacturer's instructions until fully differentiated.

-

-

Induction of a Disease-like State (Optional):

-

To mimic a disease state, the RHE models can be treated with pro-inflammatory stimuli (e.g., a cytokine cocktail of IL-4, IL-13, and TNF-α for an AD-like phenotype) to induce serine protease expression.

-

-

Inhibitor Application:

-

Topically apply the serine protease inhibitor formulated in a suitable vehicle to the surface of the RHE model.

-

Include appropriate vehicle and positive controls.

-

-

Incubation:

-

Incubate the treated RHE models for a specified period (e.g., 24-48 hours).

-

-

Endpoint Analysis:

-

Tissue Viability: Assess cytotoxicity using assays such as the MTT assay.[22]

-

Gene Expression Analysis: Extract RNA from the RHE tissue and perform qRT-PCR to measure the expression of genes related to inflammation (e.g., IL-6, IL-8), barrier function (e.g., filaggrin, loricrin), and serine proteases and their inhibitors.

-

Protein Analysis: Homogenize the tissue to extract proteins for analysis by ELISA (for secreted cytokines) or Western blotting (for cellular proteins).

-

Histology: Fix, section, and stain the RHE tissue to evaluate morphological changes.

-

Imiquimod-Induced Psoriasis Mouse Model

This is a widely used animal model to study psoriasis and evaluate the efficacy of potential therapeutics.[1][2][8][16]

Protocol:

-

Animal Selection: Use a suitable mouse strain, such as BALB/c or C57BL/6.

-

Induction of Psoriasis-like Lesions:

-

Shave a small area on the back of the mice.

-

Topically apply a daily dose of 5% imiquimod cream to the shaved back and one ear for 5-7 consecutive days.

-

-

Treatment:

-

Administer the serine protease inhibitor via the desired route (e.g., topical, oral, or systemic injection) either prophylactically (starting before imiquimod application) or therapeutically (starting after the onset of skin lesions).

-

-

Assessment of Disease Severity:

-

Psoriasis Area and Severity Index (PASI): Score the erythema (redness), scaling, and induration (thickness) of the back skin and ear on a scale of 0 to 4.

-

Ear Thickness: Measure the ear thickness daily using a digital caliper.

-

Histology: At the end of the experiment, collect skin and ear tissue for histological analysis (H&E staining) to assess epidermal thickness (acanthosis), parakeratosis, and inflammatory cell infiltration.

-

Molecular Analysis: Analyze the expression of inflammatory cytokines (e.g., IL-17, IL-23, TNF-α) in the skin tissue using qRT-PCR or ELISA.

-

Signaling Pathways and Experimental Workflows

Understanding the signaling pathways involved in serine protease-mediated skin inflammation is crucial for identifying novel therapeutic targets. The following diagrams, generated using the DOT language, illustrate key pathways and experimental workflows.

Caption: Protease-Activated Receptor 2 (PAR-2) Signaling Cascade in Keratinocytes.

Caption: The Kallikrein-Kinin System in Skin Inflammation.

Caption: General Experimental Workflow for Serine Protease Inhibitor Development.

Conclusion and Future Directions

The foundational research on serine protease inhibitors has firmly established their potential as a targeted therapeutic strategy for a range of inflammatory skin diseases. The dysregulation of serine proteases, particularly kallikreins, is a common pathological feature in atopic dermatitis, psoriasis, and rosacea. By inhibiting these key enzymes, it is possible to restore skin barrier function, reduce inflammation, and alleviate clinical symptoms.

The development of highly specific and potent inhibitors remains a key objective. Future research should focus on:

-

Improving Selectivity: Designing inhibitors that target specific serine proteases to minimize off-target effects.

-

Optimizing Delivery: Developing novel formulations to enhance the topical delivery of inhibitors to the site of action in the epidermis.

-

Long-term Safety and Efficacy: Conducting larger and longer-term clinical trials to fully establish the safety and efficacy profiles of promising candidates.

-

Combination Therapies: Investigating the potential of serine protease inhibitors in combination with other existing therapies to achieve synergistic effects.

The continued exploration of the complex roles of serine proteases in skin biology will undoubtedly pave the way for the development of innovative and effective treatments for patients suffering from chronic inflammatory skin diseases.

References

- 1. Reduction in serine protease activity correlates with improved rosacea severity in a small, randomized pilot study of a topical serine protease inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The roles of serine protease inhibitors in dermatoses [frontiersin.org]

- 3. The roles of serine protease inhibitors in dermatoses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are KLK7 inhibitors and how do they work? [synapse.patsnap.com]

- 5. Frontiers | Regulation of epidermal barrier function and pathogenesis of psoriasis by serine protease inhibitors [frontiersin.org]

- 6. Regulation of epidermal barrier function and pathogenesis of psoriasis by serine protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Protease-Activated Receptor 2 in inflammatory skin disease: current evidence and future perspectives [frontiersin.org]